
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone, also known as AZETE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has a unique structure that makes it interesting for researchers.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone is not well understood, but it is believed to interact with specific molecular targets in cells. 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its biological effects.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has anti-inflammatory, anti-tumor, and anti-oxidant properties. In vivo studies have shown that 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone can reduce the growth of tumors and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has several advantages for lab experiments, including its easy synthesis, high purity, and stable properties. However, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science and organic synthesis. Additionally, research can be conducted to further understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone and its biochemical and physiological effects.
Métodos De Síntesis
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone can be synthesized through a series of chemical reactions involving morpholine and 3-methyl-4-nitrophenol as starting materials. The synthesis process involves the reduction of the nitro group and the subsequent formation of the azetidine ring. The final product is obtained through purification and isolation procedures.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In material science, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been used as a versatile intermediate for the synthesis of complex molecules.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9-8-14-6-5-12(9)7-10(13)11-3-2-4-11/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPNZRPKYLGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

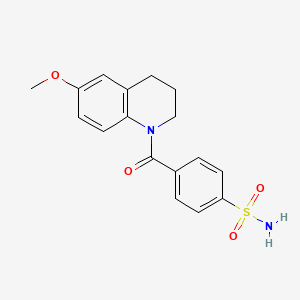
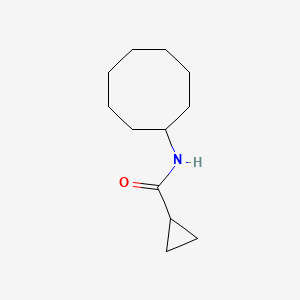
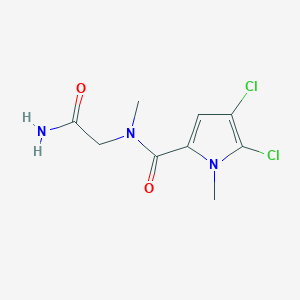
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
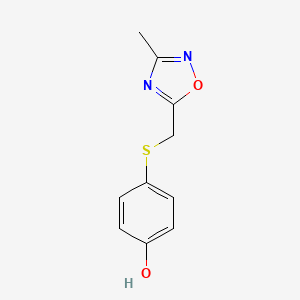
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
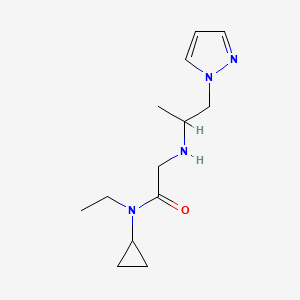


![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
